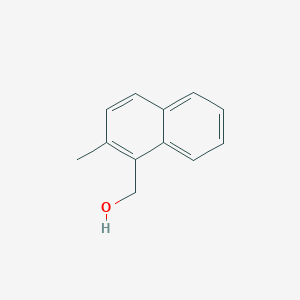
(2-Methylnaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, characterized by a methyl group at the second position and a methanol group at the first position of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)methanol can be synthesized through several methods. One common approach involves the methylation of 2-methylnaphthalene using metal-impregnated mesoporous catalysts such as Cu/MCM-41 and Zr/MCM-41 zeolites . The reaction typically occurs at elevated temperatures around 400°C with a weight hourly space velocity of 1–3 h⁻¹.
Industrial Production Methods: Industrial production of this compound often involves the oxidation of 2-methylnaphthalene using oxidizing agents like dichromate . This method is efficient but generates industrial waste containing chromate, prompting the development of more environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Dichromate is commonly used for oxidation reactions.
Catalysts: Cu/MCM-41 and Zr/MCM-41 zeolites are used for methylation reactions.
Major Products:
Menadione: Formed through oxidation.
Dimethylnaphthalene Isomers: Produced through methylation.
Aplicaciones Científicas De Investigación
(2-Methylnaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Menadione, a derivative, is used as a vitamin K supplement.
Mecanismo De Acción
The mechanism of action of (2-Methylnaphthalen-1-yl)methanol involves its interaction with molecular targets through its functional groups. For instance, the oxidation of 2-methylnaphthalene by OH radicals in the atmosphere leads to the formation of various adducts and dicarbonyl compounds . These reactions are initiated by the addition of OH radicals to the naphthalene ring, followed by subsequent reactions with oxygen and other atmospheric components.
Comparación Con Compuestos Similares
1-Methylnaphthalene: Another methylated naphthalene derivative.
2-Methyl-1,4-naphthoquinone (Menadione): An oxidized form of 2-methylnaphthalene.
Dimethylnaphthalenes: Compounds with two methyl groups on the naphthalene ring.
Uniqueness: (2-Methylnaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo oxidation and methylation reactions makes it a valuable intermediate in various chemical processes .
Propiedades
Fórmula molecular |
C12H12O |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2-methylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7,13H,8H2,1H3 |
Clave InChI |
HZFBCINSFDDVLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















